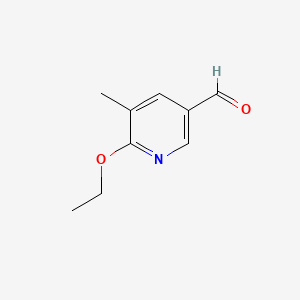

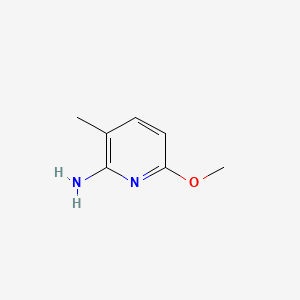

6-Methoxy-3-methylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

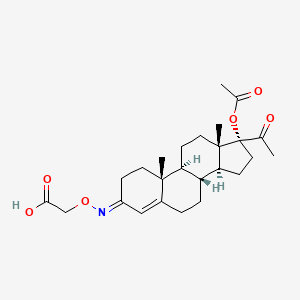

“6-Methoxy-3-methylpyridin-2-amine” is a chemical compound with the molecular weight of 174.63 . It is also known as “this compound hydrochloride” and has the IUPAC name "this compound hydrochloride" .

Molecular Structure Analysis

The InChI code for “this compound” is “1S/C7H10N2O.ClH/c1-5-3-4-6 (10-2)9-7 (5)8;/h3-4H,1-2H3, (H2,8,9);1H” and the InChI key is "XITGLXAXWSYJQI-UHFFFAOYSA-N" .It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

6-Methoxy-3-methylpyridin-2-amine and its derivatives are explored in various chemical transformations, particularly in the synthesis of complex heterocyclic compounds. For example, it is involved in reactions with heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of amino compounds. Such reactions demonstrate its potential in creating new molecular structures, including pyrimidines and other nitrogen-containing heterocycles (Hertog et al., 2010). Further, its use in synthetic studies directed towards agelasine analogs highlights its role in the synthesis of biologically active compounds, providing insights into tautomerism and alkylation reactions (Roggen & Gundersen, 2008).

Catalysis

This compound derivatives also find application in catalysis. For instance, rhodium(I) complexes with this compound as a ligand have been shown to catalyze the reduction of nitrobenzene to aniline, indicating its utility in catalytic processes for organic synthesis (Bartolinp et al., 2007).

Biological Activity

The compound's derivatives serve as intermediates in the synthesis of molecules with potential biological activities. For example, the synthesis of agelasine analogs and the investigation of their biological properties underscore the importance of this compound in medicinal chemistry. These analogs have shown promise in antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines, demonstrating the compound's role in the development of new therapeutic agents (Roggen et al., 2011).

Physicochemical Studies

The molecule and its derivatives are subjects of physicochemical studies, such as investigations into tautomerism and hydrogen bonding. These studies provide critical insights into the chemical properties of this compound derivatives, informing their practical applications in synthesis and drug design (Ebead et al., 2007).

Safety and Hazards

The safety information for “6-Methoxy-3-methylpyridin-2-amine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

6-methoxy-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIQKBHKHOJGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743206 |

Source

|

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260663-81-7 |

Source

|

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)